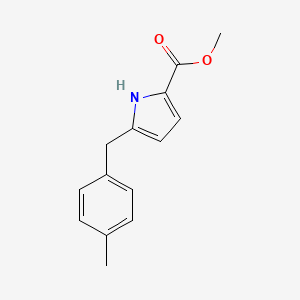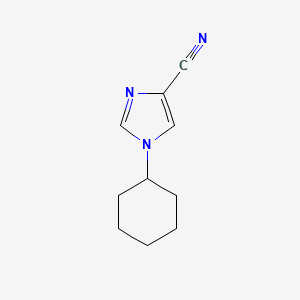
1-Cyclohexyl-1H-imidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a cyclohexyl group and a nitrile group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and ammonium acetate, followed by dehydration and cyclization to form the imidazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1-Cyclohexyl-1H-imidazole-4-amine.
Substitution: Various substituted imidazoles depending on the reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1H-imidazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Cyclohexyl-1H-imidazole-4-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: 1-Cyclohexyl-1H-imidazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group can participate in specific interactions that other functional groups cannot, making this compound valuable for targeted applications .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-cyclohexylimidazole-4-carbonitrile |
InChI |
InChI=1S/C10H13N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 |
Clé InChI |
RFNSVHRTFFJGER-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=C(N=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



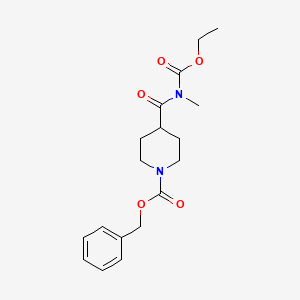
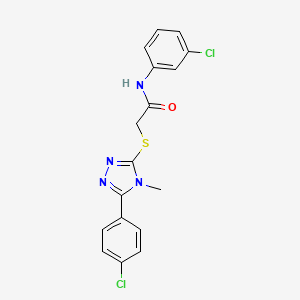
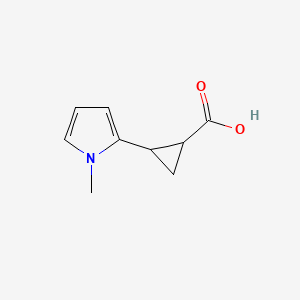

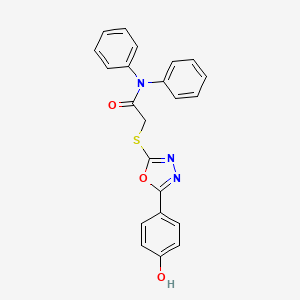

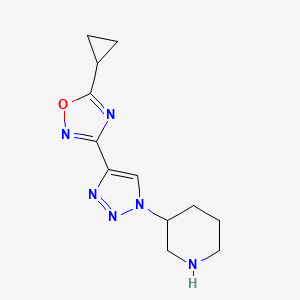
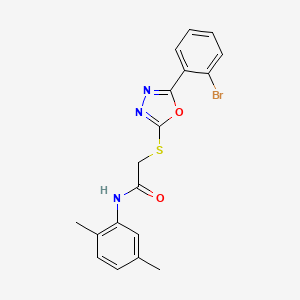


![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)

